2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
Properties
IUPAC Name |
2-benzylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-17(12-24(20,21)11-13-4-2-1-3-5-13)18-14-6-7-15-16(10-14)23-9-8-22-15/h1-7,10H,8-9,11-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKZCWAATHXKMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety have been reported to be useful as immunomodulators.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules. These compounds exhibit an up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process.
Biochemical Pathways
The tta process, which is dominant in similar compounds, contributes to the electroluminescent process. This suggests that the compound may influence pathways related to light emission in certain applications.
Biochemical Analysis
Biological Activity
The compound 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a member of the sulfonamide family, which has been the subject of various studies due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, synthesizing findings from diverse sources and presenting relevant data in tables and case studies.
Structure
The compound features a benzodioxin moiety attached to an acetamide group through a benzylsulfonyl linker. This unique structure is believed to influence its biological properties.
Synthesis
The synthesis of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves:
- Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzylsulfonyl chloride under controlled pH conditions.
- Further modifications can be achieved by introducing various acetamide derivatives to explore structure-activity relationships (SAR) .
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of compounds related to 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide. Specifically, its ability to inhibit the enzyme α-glucosidase has been evaluated, demonstrating promising results in reducing postprandial blood glucose levels.
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity observed in similar compounds. The structural characteristics that enhance anticonvulsant effects include specific substitutions on the benzene ring and the presence of heteroatoms.
| Compound | ED50 (mg/kg) | Administration Route | Reference |
|---|---|---|---|
| N-benzyl-2-acetamidoacetamide | 8.3 (i.p.) | Intraperitoneal |
Other Pharmacological Activities
The compound may also exhibit other pharmacological activities such as:
- Antimicrobial properties : Related compounds have shown effectiveness against various bacterial strains.
- Analgesic effects : Some derivatives are being investigated for pain relief applications.
Case Study 1: Antidiabetic Effects
In a controlled study involving diabetic rat models, administration of 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide resulted in significant reductions in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin sensitivity and inhibition of carbohydrate-hydrolyzing enzymes.
Case Study 2: Anticonvulsant Effects
A series of anticonvulsant tests were conducted using the maximal electroshock seizure model in mice. Compounds structurally similar to 2-(benzylsulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide displayed protective effects against induced seizures, with a notable protective index indicating a favorable safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenylsulfonyl Groups
Example Compound: 2-[2,3-Dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(3-methylphenyl)acetamide (7e)
- Structural Differences : Replaces benzylsulfonyl with phenylsulfonyl, lacking the methylene bridge.
- Bioactivity : Exhibited moderate α-glucosidase inhibition (IC₅₀ = 86.31 ± 0.11 μM for 7i and 81.12 ± 0.13 μM for 7k), weaker than the reference drug acarbose (IC₅₀ = 37.38 ± 0.12 μM) .
- SAR Insight : Para-substituted phenyl groups (e.g., -Cl, -CH₃) on the acetamide nitrogen enhance activity, likely due to improved hydrophobic interactions with the enzyme’s active site .
Derivatives with Halogenated Sulfonamides
Example Compound: 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l)
- Structural Differences : Incorporates a 4-chlorophenylsulfonyl group instead of benzylsulfonyl.
- Bioactivity : Demonstrated significant antimicrobial activity (MIC = 8–16 μg/mL against S. aureus and E. coli) with low hemolytic activity (<5%), suggesting selective toxicity .
- SAR Insight : Electron-withdrawing groups (e.g., -Cl) on the sulfonamide aryl ring improve stability and target binding via electronic effects.
Analogues with Heterocyclic Modifications
Example Compound : 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Structural Differences : Replaces sulfonyl with a thiadiazole-thioether linkage.
- Bioactivity: Not explicitly reported, but thiadiazole moieties are known for diverse pharmacological effects, including antimicrobial and anticancer activities .
- SAR Insight : Thioether and heterocyclic groups may enhance π-π stacking or hydrogen-bonding interactions with biological targets.
Simplified Acetamide Derivatives
Example Compound : N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
- Structural Differences : Lacks the sulfonyl group entirely.
- Bioactivity: No significant α-glucosidase inhibition reported, underscoring the necessity of the sulfonyl group for enzyme interaction .
- Physical Properties : Reported as a colorless oil (¹H-NMR: δ 7.08 ppm for NH, 4.20 ppm for dioxane CH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
